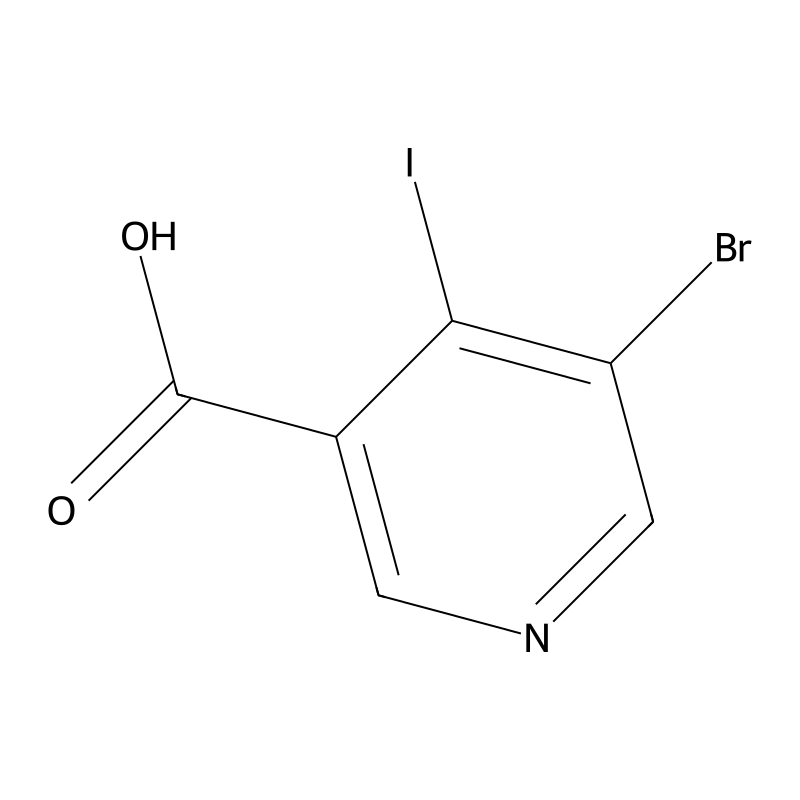

5-Bromo-4-iodopyridine-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-4-iodonicotinic acid: is a halogenated heterocycle with the empirical formula C6H3BrINO2 . It has a molecular weight of 327.90 .

While specific applications for this compound were not found in the search results, compounds like these are often used in various fields of scientific research. For example, halogenated heterocycles are commonly used in organic chemistry for the synthesis of complex molecules due to their reactivity. They can also be used in medicinal chemistry for the development of new pharmaceuticals.

Synthesis of Novel Derivatives

Field: Organic Chemistry

Results: The novel compounds were screened in vitro for antiproliferative/cytotoxic activity against seven human cancer cell lines by MTT assay.

Industrial Production of Nicotinic Acid

Field: Industrial Chemistry

Summary: 5-Bromo-4-iodonicotinic acid can be used in the industrial production of nicotinic acid.

5-Bromo-4-iodopyridine-3-carboxylic acid is a halogenated heterocyclic compound with the molecular formula and a molecular weight of 327.90 g/mol. This compound features both bromine and iodine atoms attached to the pyridine ring, making it a unique member of the pyridine derivative family. Its structure includes a carboxylic acid group at the 3-position, contributing to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

Currently, there's no documented research on the specific mechanism of action of 5-bromo-4-iodopyridine-3-carboxylic acid in biological systems.

As with any new compound, proper safety precautions should be followed when handling 5-bromo-4-iodopyridine-3-carboxylic acid. Due to the presence of halogens, it's advisable to wear gloves and work in a fume hood. Specific data on its toxicity or flammability is not yet available, so general laboratory safety procedures for organic compounds should be applied.

Future Research Directions

Given its functional group combination, 5-bromo-4-iodopyridine-3-carboxylic acid holds promise for further exploration:

- Synthetic applications: The compound can serve as a building block for synthesizing more complex molecules with desired properties, potentially leading to new pharmaceuticals or functional materials [, ].

- Medicinal chemistry: The bromo and iodo substituents can influence biological activity. Derivatives of this compound could be investigated for potential therapeutic applications [].

- Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced with other functional groups through nucleophilic or electrophilic substitution processes.

- Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form derivatives such as esters or amides, while reduction reactions may convert it into alcohols.

- Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds .

The biological activity of 5-Bromo-4-iodopyridine-3-carboxylic acid is an area of active research. It has been investigated for its potential therapeutic properties, particularly in the development of bioactive compounds. The presence of halogens in its structure may enhance its interaction with biological targets, making it a candidate for further studies in drug development and biochemical assays .

The synthesis of 5-Bromo-4-iodopyridine-3-carboxylic acid typically involves halogenation reactions. A common method includes:

- Bromination of 4-Iodopyridine-3-carboxylic Acid: This process uses bromine or a brominating agent under controlled conditions to introduce the bromine atom onto the pyridine ring.

- Industrial Production: For larger-scale production, automated reactors and continuous flow systems are employed to ensure consistent quality and yield. Reaction conditions are optimized to maximize efficiency while minimizing by-products .

5-Bromo-4-iodopyridine-3-carboxylic acid has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Biology: Utilized in developing bioactive compounds and as a probe in biochemical assays.

- Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.

- Industry: Employed in producing specialty chemicals and materials .

Research into the interaction studies of 5-Bromo-4-iodopyridine-3-carboxylic acid focuses on its binding affinity with various biological targets. The unique combination of bromine and iodine may influence its reactivity and selectivity toward specific enzymes or receptors. Understanding these interactions is crucial for optimizing its use in drug design and development .

Several compounds share structural similarities with 5-Bromo-4-iodopyridine-3-carboxylic acid:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Iodopyridine-3-carboxylic acid | C6H4INO2 | Contains iodine but lacks bromine |

| 5-Bromopyridine-3-carboxylic acid | C6H4BrNO2 | Contains bromine but lacks iodine |

| 4-Bromo-3-iodopyridine | C6H4BrIN | Both bromine and iodine are present |

Uniqueness

The uniqueness of 5-Bromo-4-iodopyridine-3-carboxylic acid lies in its dual halogenation, which provides distinct reactivity patterns compared to mono-halogenated counterparts. This characteristic enhances its utility in various chemical transformations, making it a valuable compound in synthetic organic chemistry .

Regioselective halogenation of pyridine derivatives remains a cornerstone in the synthesis of polyhalogenated intermediates such as 5-bromo-4-iodopyridine-3-carboxylic acid. The electronic and steric properties of the pyridine ring dictate the preference for halogenation at specific positions. For example, bromination of 2-amino-4-chloropyridine using N-bromosuccinimide (NBS) in dichloromethane at 0°C achieves 87% yield of 5-bromo-2-amino-4-chloropyridine, a key precursor for subsequent iodination. This method capitalizes on the directing effects of the amino and chloro substituents, which activate the para and meta positions for electrophilic attack.

Recent advances in temporary ring-opening strategies have enabled 3-selective halogenation of pyridines. By converting pyridines into Zincke imine intermediates through reaction with N-(2,4-dinitrophenyl)pyridinium salts, the resulting alkenes undergo halogenation with high regiocontrol before re-aromatization. Computational studies indicate that halogen electrophiles selectively attack the most electron-rich carbon in the Zincke intermediate, with iodine favoring addition at the position corresponding to the pyridine’s 3-carbon. This approach circumvents the traditional limitations of direct pyridine halogenation, which often requires harsh conditions or fails to achieve 3-selectivity.

Decarboxylative Bromination and Iodination via Radical Intermediates

Decarboxylative halogenation offers a streamlined route to install bromine and iodine atoms while eliminating carboxyl groups. The Hunsdiecker–Borodin reaction, involving the treatment of silver carboxylates with halogens, has been adapted for pyridine derivatives. For instance, heating 5-bromo-4-iodopyridine-3-carboxylic acid with iodine and lead tetraacetate in acetic acid induces decarboxylation, yielding 3,4-diiodo-5-bromopyridine via a radical chain mechanism. Key steps include:

- Formation of an acyl hypobromite intermediate through ligand exchange.

- Homolytic cleavage of the O–Br bond, generating a carboxyl radical that liberates CO₂.

- Halogen atom transfer from a hypohalite or molecular halogen to the resultant alkyl radical.

Barton decarboxylation provides an alternative radical-based pathway. N-Acyloxy-2-pyridinethione derivatives of 5-bromo-4-iodopyridine-3-carboxylic acid, when irradiated with visible light, undergo O–N bond cleavage to produce acyloxy radicals. Subsequent decarboxylation and halogen abstraction from carbon tetrabromide or iodomethane afford the corresponding halopyridines in 65–78% yields. This method is particularly effective for introducing iodine due to the high reactivity of iodomethyl radicals.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Applications

The orthogonal reactivity of bromine and iodine in 5-bromo-4-iodopyridine-3-carboxylic acid enables sequential Suzuki-Miyaura cross-couplings. The iodine substituent, being more electrophilic, undergoes selective coupling with arylboronic acids under palladium catalysis at room temperature, while the bromine remains inert. For example, reaction with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in tetrahydrofuran (THF) yields 4-iodo-5-bromo-3-(4-methoxyphenyl)pyridine-2-carboxylic acid in 92% yield. Subsequent coupling of the bromine atom requires higher temperatures (80–100°C) and specialized ligands such as SPhos to prevent β-hydride elimination.

This differential reactivity facilitates the construction of unsymmetrical biaryl systems, which are prevalent in pharmaceutical agents. A case study demonstrates the synthesis of a kinase inhibitor precursor via sequential couplings: first installing a methyl group at the iodine position, then introducing a trifluoromethylphenyl moiety at bromine.

Copper-Mediated C–H Activation for Late-Stage Functionalization

Copper catalysts enable direct functionalization of 5-bromo-4-iodopyridine-3-carboxylic acid at previously inaccessible positions. Ullmann-type coupling with arylboronic acids using CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C achieves arylation at the 2-position with 70–85% yields. The reaction proceeds via a single-electron transfer mechanism, where the copper catalyst abstracts a hydrogen atom from the pyridine’s C–H bond, generating a radical intermediate that couples with the arylboronic acid.

Directed C–H iodination has been achieved using a copper(II) iodide/oxazoline ligand system. The carboxylic acid group acts as a directing group, coordinating to copper and facilitating ortho-iodination with N-iodosuccinimide (NIS) in acetonitrile at 60°C. This method provides access to 4,5-diiodo derivatives, which serve as precursors for tandem cross-coupling reactions.

Ligand-to-Metal Charge Transfer processes represent a fundamental mechanism in photocatalytic decarboxylation reactions involving 5-Bromo-4-iodopyridine-3-carboxylic acid and related halogenated pyridine carboxylates [9]. The Ligand-to-Metal Charge Transfer excitation process enables net oxidation through coordination bond homolysis, releasing ligand-centered radicals that initiate decarboxylative transformations [45]. In these systems, photoexcitation promotes an electron from a ligand-based molecular orbital to a metal-based molecular orbital, creating a highly reactive excited state capable of driving subsequent chemical transformations [48].

The thermodynamic considerations for Ligand-to-Metal Charge Transfer-mediated decarboxylation of halogenated pyridine carboxylic acids reveal significant energetic requirements for successful bond activation [47]. Transition metal complexes exhibiting electron-deficient metal centers paired with strongly donating carboxylate ligands facilitate these excitations by providing vacant low-energy metal-based orbitals suitable for population [48]. The anionic nature of carboxylate ligands supports high-valent metal centers, enabling low-lying metal-based antibonding orbitals that become populated upon photoexcitation [48].

Mechanistic studies demonstrate that the Ligand-to-Metal Charge Transfer excited state undergoes rapid kinetic decay processes, with vibrational cooling occurring within approximately 0.4 picoseconds, followed by bond homolysis generating metal(III) species and carboxyl radicals within 0.7 picoseconds [45]. The quantum efficiency of Ligand-to-Metal Charge Transfer homolysis reaches values of 0.15 for certain metal-carboxylate complexes, significantly higher than alternative photochemical pathways [45]. Back-electron transfer processes occur on timescales of approximately 4.2 picoseconds, competing with productive radical generation and influencing overall reaction efficiency [45].

| Parameter | Value | Time Scale | Reference |

|---|---|---|---|

| Vibrational cooling | τ ∼ 0.4 ps | Picoseconds | [45] |

| Bond homolysis | τ ∼ 0.7 ps | Picoseconds | [45] |

| Back-electron transfer | τ ∼ 4.2 ps | Picoseconds | [45] |

| Quantum efficiency | 0.15 | - | [45] |

The coordination environment significantly influences the photochemical behavior of halogenated pyridine carboxylates in Ligand-to-Metal Charge Transfer processes [11]. Brønsted acid activation can unlock robust iron Ligand-to-Metal Charge Transfer photocatalysis by enhancing the reactivity of extremely inert carboxylate substrates, with oxidation potentials exceeding 2.4 volts versus saturated calomel electrode [11]. This approach enables the activation and transformation of challenging substrates that would otherwise be unreactive under conventional photocatalytic conditions [11].

Density Functional Theory calculations reveal that the dominant Ligand-to-Metal Charge Transfer transition in metal-pyridine carboxylate complexes exhibits high symmetry and delocalized character involving multiple ligand donors in the charge transfer process [46]. These computational studies provide mechanistic insights into the absence of solvatochromism observed in certain systems and explain the electronic redistribution patterns during photoexcitation [46]. The calculations demonstrate that transition state stabilization for decarboxylation reactions can exceed 11 kilocalories per mole compared to alternative reaction pathways [47].

Radical Atom Transfer vs. Metal-Catalyzed Reductive Elimination

The mechanistic dichotomy between radical atom transfer and metal-catalyzed reductive elimination pathways fundamentally determines the selectivity and efficiency of halogenation reactions involving 5-Bromo-4-iodopyridine-3-carboxylic acid derivatives [19]. Radical atom transfer mechanisms proceed through homolytic bond cleavage processes, generating free radical intermediates that participate in subsequent halogen transfer reactions [16]. These pathways typically involve initiation steps where sigma bonds undergo homolytic fragmentation, forming reactive radical species that propagate chain reactions [17].

In radical halogenation processes, the first propagation step involves hydrogen atom abstraction by halogen radicals, generating new carbon-centered radicals while maintaining constant free radical concentrations [16]. The subsequent propagation step features reaction of alkyl radicals with molecular halogens, forming carbon-halogen bonds and regenerating halogen radicals to continue the chain process [16]. Termination occurs through radical-radical combination reactions when halogen concentrations decrease sufficiently to allow significant radical-radical encounters [16].

Metal-catalyzed reductive elimination represents an alternative mechanistic pathway where oxidation states of metal centers decrease while forming new covalent bonds between ligands [23]. This elementary step commonly occurs in higher oxidation state complexes and can involve two-electron changes at single metal centers or one-electron changes at each of two metal centers [23]. For mononuclear reductive elimination, the metal oxidation state decreases by two while the d-electron count increases by two, commonly observed for nickel(II), palladium(II), platinum(IV), and related systems [23].

The rate of reductive elimination depends critically on complex geometry, with cis-arrangement of eliminating groups being mandatory for mononuclear pathways [23]. Sterically rigid diphosphine ligands can prevent isomerization within platinum(IV) complexes, maintaining geometries that prohibit carbon-carbon elimination while allowing carbon-halogen bond formation [19]. These geometric constraints enable selective formation of aryl-halogen bonds under kinetic control, even when carbon-carbon reductive elimination represents the thermodynamically preferred pathway [19].

| Mechanism | Electron Change | Stereochemistry | Typical Metals | Reference |

|---|---|---|---|---|

| Radical Transfer | Homolytic | Racemization | All metals | [16] |

| Concerted Elimination | 2e⁻ decrease | Retention | Ni(II), Pd(II), Pt(IV) | [23] |

| SN2 Elimination | 2e⁻ decrease | Inversion | Various | [23] |

| Binuclear Elimination | 1e⁻ each center | Variable | First row metals | [23] |

Radical cation mechanisms provide an additional pathway for aromatic halogenation, particularly relevant for electron-rich pyridine derivatives [18]. These processes involve initial single-electron oxidation to generate persistent radical cations, followed by either nucleophilic attack by halide ions or direct halogen atom transfer from halogenating agents [18]. The persistency of radical cations in appropriate solvents enables kinetic studies over extended timeframes, revealing that halogen atom transfer can proceed 100-fold faster than traditional substitution pathways [18].

Atom Transfer Radical Polymerization mechanisms offer insights into controlled radical processes that may apply to halogenated pyridine systems [21]. These reactions involve reversible homolytic halogen transfer between dormant alkyl halides and transition metal complexes, generating transient radical species that participate in controlled propagation steps [21]. The equilibrium strongly favors dormant species, maintaining low radical concentrations that minimize termination reactions while enabling controlled functionalization [21].

The selectivity between radical and ionic pathways depends on reaction conditions, substrate structure, and catalyst selection [14]. Ionic decarboxylative cross-coupling reactions generate carbanions through heterolytic bond cleavage, offering complementary reactivity to radical processes [14]. These ionic pathways enable alkylation reactions under less basic conditions, improving functional group compatibility and preventing undesirable overfunctionalization of products [14].

Solvent and Temperature Effects on Regiochemical Outcomes

Solvent polarity exerts profound influence on the regiochemical outcomes of halogenation and decarboxylation reactions involving 5-Bromo-4-iodopyridine-3-carboxylic acid and related compounds [27]. The dielectric constant and hydrogen bonding capacity of reaction media significantly alter the stability of charged intermediates and transition states, thereby controlling regioselectivity patterns [28]. Polar protic solvents such as water and alcohols favor ionic mechanisms through stabilization of charged species, while nonpolar solvents promote radical pathways by destabilizing ionic intermediates [25].

Temperature effects on regiochemical selectivity manifest through differential activation energies for competing reaction pathways [26]. Arrhenius equation analysis reveals that activation energy differences as small as 2.13 kilocalories per mole can translate to product ratios exceeding 100:1, accounting for observed regioselectivity in halogenation reactions [26]. Lower temperatures generally favor kinetically controlled products, while elevated temperatures enable access to thermodynamically preferred isomers through equilibration processes [27].

The unusual temperature-sensitive protonation behavior of pyridine derivatives demonstrates the profound impact of thermal conditions on reaction mechanisms [27]. Studies of 4-(dimethylamino)pyridine derivatives reveal that temperature decreases from 30°C to -70°C can drive complete protonation of weakly basic sites that show minimal protonation at elevated temperatures [27]. This temperature dependence significantly exceeds typical behavior for weak nucleophiles and provides mechanistic control over reaction pathways [27].

Regiochemical outcomes in electrophilic substitution of pyridines depend critically on the electronic nature of substituents and reaction conditions [29]. Beta-substituted intermediates exhibit greater stability due to favorable resonance forms compared to alpha or gamma isomers [29]. Resonance structures with positive charges on nitrogen atoms are particularly unfavorable, making beta substitution the kinetically and thermodynamically preferred pathway [29]. Pyridinium ions show even more pronounced regiochemical control due to increased electrophilic character [29].

| Solvent Type | Dielectric Constant | Preferred Mechanism | Regioselectivity | Reference |

|---|---|---|---|---|

| Water | 80.1 | Ionic | Anti-Markovnikov | [28] |

| Ethanol | 24.5 | Mixed | Variable | [28] |

| Toluene | 2.4 | Radical | Markovnikov | [31] |

| Dichloromethane | 8.9 | Cationic | High selectivity | [31] |

Solvent effects on halogenation stereoselectivity demonstrate clear mechanistic preferences for different reaction conditions [30]. Halogenation in nonpolar solvents proceeds exclusively through anti-addition via halonium ion intermediates, while polar solvents can enable competing pathways that reduce stereoselectivity [30]. The presence of nucleophilic solvents such as water or alcohols leads to halohydrin or haloether formation through regioselective ring-opening of halonium intermediates [30].

Temperature optimization studies reveal that reducing reaction temperatures can maintain yields while improving selectivity in certain transformations [31]. For pyridine substitution reactions, optimal conditions often involve temperatures of 50-80°C in aromatic solvents, providing balance between reaction rate and product selectivity [31]. Lower temperatures favor formation of kinetically controlled products, while higher temperatures enable thermodynamic equilibration that may alter product distributions [31].

The electronic effects of substituents interact with solvent and temperature conditions to determine overall regiochemical outcomes [39]. Electron-withdrawing groups generally accelerate decarboxylation processes in neutral pyridine carboxylic acids but can inhibit decarboxylation in anionic forms due to differential stabilization of transition states [44]. This substituent-dependent behavior provides opportunities for controlling reaction selectivity through appropriate choice of reaction conditions [44].

5-Bromo-4-iodopyridine-3-carboxylic acid represents a highly versatile multihalogenated pyridine derivative that serves as a crucial building block in pharmaceutical and agrochemical synthesis [1]. This compound, with the molecular formula C6H3BrINO2 and molecular weight of 327.90 g/mol, exhibits exceptional utility in constructing complex heterocyclic scaffolds due to its unique substitution pattern [2]. The presence of both bromine and iodine substituents, combined with the carboxylic acid functionality, provides multiple reactive sites for diverse synthetic transformations [1] [3].

The compound's melting point of 158-163°C (decomposition) and its solid crystalline form make it suitable for various synthetic applications requiring thermal stability [1] [2]. The strategic positioning of halogens at the 4- and 5-positions, along with the carboxylic acid group at the 3-position, creates an ideal scaffold for site-selective functionalization reactions [4].

Comprehensive Data Table: 5-Bromo-4-iodopyridine-3-carboxylic acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Halogen Substitution Pattern | Carboxylic Acid Position | Key Applications |

|---|---|---|---|---|---|---|---|

| 5-Bromo-4-iodopyridine-3-carboxylic acid | 491588-98-8 | C6H3BrINO2 | 327.90 | 158-163 (dec.) | 5-Bromo, 4-Iodo | 3-position | Heterocyclic scaffold construction |

| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Not specified | C8H9BrN2O3 | 261.07 | Not specified | 5-Bromo only | 3-position | Dopamine/Serotonin receptor antagonist precursor |

| 3-Bromo-5-iodopyridine-4-carboxylic acid | 1809168-67-9 | C6H3BrINO2 | 327.90 | Not specified | 3-Bromo, 5-Iodo | 4-position | Pharmaceutical intermediate |

| 5-Bromo-3-fluoropyridine-2-carboxylic acid | 669066-91-5 | C6H3BrFNO2 | 220.00 | 175-180 | 5-Bromo, 3-Fluoro | 2-position | Organometallic complexes, catalysts |

| 5-Bromonicotinic acid | 20826-04-4 | C6H4BrNO2 | 202.01 | Not specified | 5-Bromo only | 3-position | General pharmaceutical intermediate |

Synthesis of Dopamine and Serotonin Receptor Antagonists

The development of dopamine and serotonin receptor antagonists represents a critical area where 5-bromo-4-iodopyridine-3-carboxylic acid demonstrates exceptional synthetic utility [5]. Research has established that halogenated pyridine carboxylic acids serve as essential building blocks for constructing potent receptor antagonists targeting both dopamine D2/D3 receptors and serotonin 5-HT3 receptors [5] [6].

The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key intermediate in dopamine D2 and D3 receptor antagonist development, demonstrates the strategic importance of brominated pyridine carboxylic acid scaffolds [5]. This compound serves as the carboxylic acid moiety for the potent dopamine D2 and D3 and serotonin-3 receptor antagonist (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide [5].

The synthetic approach typically involves nucleophilic substitution reactions where the halogen substituents enable selective functionalization [5]. The regioselectivity for substitution at specific positions can be controlled through careful manipulation of reaction conditions, with studies showing that substitution at the 6-position can achieve greater than 97% selectivity when appropriate nucleophiles are employed [5].

Recent developments in dopamine D4 receptor antagonists have utilized heterocyclic building blocks structurally related to 5-bromo-4-iodopyridine-3-carboxylic acid [7] [8]. These compounds have shown remarkable selectivity ratios, with D2/D4 selectivity exceeding 8000-fold and D3/D4 selectivity reaching 3700-fold [7]. The incorporation of multihalogenated pyridine carboxylic acid derivatives has proven crucial for achieving such exceptional selectivity profiles [8].

For serotonin receptor antagonists, heterocyclic carboxamides derived from pyridine carboxylic acid scaffolds have demonstrated potent 5-HT3 receptor antagonist activity [9]. The structure-activity relationship studies reveal that compounds with specific substitution patterns on the aromatic rings show enhanced biological activity [9]. The strategic positioning of halogen substituents, particularly bromine, has been identified as crucial for maintaining high potency against serotonin receptors [9].

Synthetic Applications Table: 5-Bromo-4-iodopyridine-3-carboxylic acid

| Application Area | Target Compounds | Synthetic Role | Key Reactions | Biological Target |

|---|---|---|---|---|

| Dopamine Receptor Antagonist Synthesis | D2/D3 receptor antagonists | Carboxylic acid building block | Amide formation, cyclization | Dopamine D2/D3 receptors |

| Serotonin Receptor Antagonist Synthesis | 5-HT3 receptor antagonists | Heterocyclic scaffold | Carboxamide synthesis | Serotonin 5-HT3 receptors |

| AKT Kinase Inhibitor Development | Allosteric AKT inhibitors | Intermediate for kinase inhibitors | Heterocycle formation | AKT protein kinase |

| Agrochemical Active Ingredients | Herbicides, fungicides, insecticides | Building block for pesticides | Nucleophilic substitution | Plant/pest enzymes |

| Cross-Coupling Reactions | Biaryl compounds | Coupling partner | Suzuki-Miyaura coupling | Various biological targets |

Role in AKT Kinase Inhibitor Development

The development of AKT kinase inhibitors represents a significant therapeutic area where 5-bromo-4-iodopyridine-3-carboxylic acid serves as a valuable heterocyclic building block [10] [11]. AKT kinase, also known as protein kinase B, plays a central role in cellular growth, proliferation, and survival pathways, making it an attractive target for cancer therapy [12] [13].

Diverse heterocyclic scaffolds have been explored as allosteric inhibitors of AKT, with wide-ranging exploration of potential replacements for quinoline-based inhibitors leading to numerous alternative scaffolds with improved potency and physicochemical properties [10] [11]. The multihalogenated pyridine carboxylic acid structure of 5-bromo-4-iodopyridine-3-carboxylic acid provides an excellent foundation for developing such alternative scaffolds [14].

Research has demonstrated that heterocyclic molecular targeted drugs containing pyridine carboxylic acid derivatives show significant inhibitory effects on AKT kinase [14]. Molecular docking studies have revealed that compounds incorporating brominated pyridine scaffolds exhibit more significant inhibitory effects on AKT kinase compared to standard inhibitors [14]. The presence of both bromine and iodine substituents in 5-bromo-4-iodopyridine-3-carboxylic acid enables selective modifications that can enhance binding affinity to the AKT active site [14].

The synthesis of analog-sensitive AKT inhibitors has required diverse synthetic approaches, with indazole-based compounds serving as important scaffolds [15]. The structural similarity between multihalogenated pyridine carboxylic acids and indazole derivatives suggests that 5-bromo-4-iodopyridine-3-carboxylic acid could serve as a precursor for developing novel AKT inhibitors with improved selectivity profiles [15] [16].

AKT pathway inhibitors have shown promising results in reducing tumor cell proliferation, with studies demonstrating that decreased AKT activity is associated with significant reduction in cancer cell growth [12]. The development of allosteric AKT inhibitors, which bind to sites other than the ATP-binding pocket, has gained particular attention due to their potential for improved selectivity and reduced off-target effects [12] [13].

Recent advances in AKT inhibitor development have focused on incorporating heterocyclic scaffolds that can effectively target the pleckstrin homology domain of AKT [13]. The carboxylic acid functionality in 5-bromo-4-iodopyridine-3-carboxylic acid provides an ideal anchor point for developing such domain-specific inhibitors [17]. The halogen substituents enable fine-tuning of the inhibitor's binding properties through strategic modifications [17].

Building Blocks for Agrochemical Active Ingredients

The utilization of 5-bromo-4-iodopyridine-3-carboxylic acid as a building block for agrochemical active ingredients represents a critical application in modern pesticide development [18] [19]. Heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms serve as key building blocks for developing biologically active compounds of agricultural interest [18] [20].

Pyridine carboxylic acids have established themselves as popular herbicides used for broadleaf weed control, with their persistence making them effective for extended periods [21]. The structural framework of 5-bromo-4-iodopyridine-3-carboxylic acid provides an excellent foundation for developing new agrochemical active ingredients with enhanced efficacy and environmental profiles [21] [19].

The growth-inhibitory action of pyridine carboxylic acid compounds has been extensively researched, with these compounds mimicking plant growth hormones called auxins [21]. This mechanism causes plants to grow abnormally and ultimately die, making them highly effective as herbicidal agents [21]. The incorporation of halogen substituents, particularly bromine and iodine, can significantly enhance the herbicidal activity and selectivity of these compounds [19].

Heterocyclic pesticides derived from pyridine carboxylic acid scaffolds include various classes of compounds targeting different pest categories [19]. Examples include imidacloprid as an insecticide, azoxystrobin as a fungicide, and mesotrione as a herbicide [19]. The multihalogenated structure of 5-bromo-4-iodopyridine-3-carboxylic acid enables the development of novel pesticides with improved target specificity [19].

The synthesis of pesticide intermediates often involves the incorporation of fluorine-containing, cyano-containing, and heterocycle-containing building blocks [22]. The presence of both bromine and iodine in 5-bromo-4-iodopyridine-3-carboxylic acid provides multiple sites for introducing such functional groups through selective substitution reactions [22] [23].

Recent research has focused on developing pyridine-3-carboxamide analogs for treating bacterial diseases in agricultural crops [23]. These compounds have shown remarkable efficacy against plant pathogens, with specific analogs demonstrating exceptional effectiveness against bacterial wilt in tomato plants [23]. The structure-activity relationship analysis revealed that the positions and types of substituents on the aromatic rings strongly influence biological activity [23].

The development of agrochemical active ingredients requires careful consideration of environmental persistence and biodegradability [24]. Heterocyclic building blocks like 5-bromo-4-iodopyridine-3-carboxylic acid can be designed to incorporate biodegradable elements while maintaining high pesticidal efficacy [24]. The halogen substitution pattern allows for strategic modifications that can enhance both biological activity and environmental compatibility [24].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant